molecular formula C6H5Br2NO3 B2488762 4-Bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide CAS No. 348635-40-5

4-Bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide

Cat. No.: B2488762
CAS No.: 348635-40-5
M. Wt: 298.918
InChI Key: FRQNVBSLIKGAKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide typically involves the bromination of 3-hydroxypyridine-2-carboxylic acid. The reaction is carried out in the presence of hydrobromic acid (HBr) under controlled conditions to ensure the selective bromination at the 4-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in its hydrobromide form .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to various biological targets. The compound can modulate enzymatic activities and interact with receptors, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility. This makes it a valuable compound for a wide range of scientific research applications .

Properties

IUPAC Name

4-bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3.BrH/c7-3-1-2-8-4(5(3)9)6(10)11;/h1-2,9H,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQNVBSLIKGAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)O)C(=O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348635-40-5
Record name 4-bromo-3-hydroxypyridine-2-carboxylic acid hydrobromide
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